molecular formula C10H12ClN B8023071 (S)-3-(4-Chlorophenyl)pyrrolidine

(S)-3-(4-Chlorophenyl)pyrrolidine

Cat. No.: B8023071
M. Wt: 181.66 g/mol
InChI Key: MGGZDDQAOZEEDU-SECBINFHSA-N
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Description

(S)-3-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative valued as a versatile building block in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged scaffold in drug design, featured in numerous biologically active compounds and approved therapeutics across a range of disease areas . The specific 3-(4-chlorophenyl) substitution pattern on the pyrrolidine core is a structure of significant interest; for instance, derivatives bearing this group have been investigated as core components in potential treatments for cystic fibrosis , and similar 4-chlorophenyl-substituted pyrrolidine compounds have shown promising activity as inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting their relevance in antibacterial development . Furthermore, N-Mannich bases derived from 3-(4-chlorophenyl)-pyrrolidine-2,5-diones have demonstrated protective effects in maximal electroshock seizure tests in animal models, indicating the potential of this chemotype in central nervous system (CNS) drug discovery, particularly for anticonvulsant agents . The chirality of the compound, defined by the (S)-configuration at the third carbon of the pyrrolidine ring, is critical for enantioselective synthesis and for optimizing interactions with biological targets, as the stereochemistry of a molecule can profoundly influence its binding affinity, potency, and metabolic profile . This compound is intended for use as a key synthetic intermediate in the discovery and development of novel therapeutic agents. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZDDQAOZEEDU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrrolidine Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry and organic synthesis. nih.govdntb.gov.ua Its prevalence is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The interest in this saturated heterocyclic system stems from several key advantages it offers in the design of new drugs.

One of the primary benefits of the pyrrolidine scaffold is its three-dimensional (3D) nature. Unlike flat, aromatic ring systems, the non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of the chemical space around a biological target. nih.govresearchgate.net This property, known as "pseudorotation," enables the ring to adopt various low-energy conformations, providing a versatile framework for creating structural diversity in drug candidates. nih.govdntb.gov.ua This increased 3D coverage is a desirable trait in modern drug discovery, which aims to move beyond the limitations of flat molecules. nih.gov

Furthermore, the sp³-hybridized carbon atoms in the pyrrolidine ring contribute to its molecular complexity and offer multiple points for stereochemical variation. nih.govresearchgate.net This allows medicinal chemists to fine-tune the spatial arrangement of substituents, which is often critical for achieving high potency and selectivity for a specific biological target. The ability to introduce chiral centers into a molecule is a powerful tool for optimizing its pharmacological profile. nih.govnih.gov

The pyrrolidine nucleus is a versatile building block in organic synthesis, with numerous methods developed for its construction and functionalization. researchgate.net These synthetic strategies range from the creation of the ring from acyclic precursors to the modification of pre-existing pyrrolidine rings, such as those derived from the amino acid proline. nih.gov This synthetic accessibility further enhances its utility in the generation of diverse libraries of compounds for biological screening.

The applications of pyrrolidine derivatives are extensive and varied, spanning a wide range of therapeutic areas. They have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents, among others. ontosight.aiontosight.ainih.gov For instance, certain pyrrolidine-based compounds have shown promise as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy. nih.gov

The Stereochemical Importance of the S Enantiomer in Bioactive Molecule Research

Enantioselective Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-3-(4-Chlorophenyl)pyrrolidine. Enantioselective synthesis methodologies aim to produce the desired enantiomer in high purity, which is crucial for its biological activity and therapeutic efficacy.

Chiral Auxiliary and Catalyst-Controlled Asymmetric Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net These auxiliaries, often derived from readily available natural sources, can be removed after the desired transformation, having imparted their chirality to the product. researchgate.net For instance, oxazolidinones, derived from amino acids, are widely used chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net The diastereoselective alkylation of chiral glycine (B1666218) derivatives using axially chiral BINOL as an auxiliary has been employed to produce a variety of enantiomerically pure R-amino acids. wikipedia.org

Catalyst-controlled asymmetric synthesis offers a more atom-economical approach. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Rhodium(I)/chiral diene complexes have been effectively used in the asymmetric 1,4-addition of arylboronic acids to fumaric esters, yielding chiral 2-arylsuccinic esters which are precursors to 3-arylpyrrolidines with high optical purity. nih.gov This method has demonstrated high yields (up to 99%) and excellent enantioselectivities (94% to >99.5% ee). nih.gov

Catalyst/AuxiliaryReaction TypeProductYield (%)Enantiomeric Excess (% ee)Reference
Rh(I)/Chiral DieneAsymmetric 1,4-addition2-Arylsuccinic estersup to 9994 -> 99.5 nih.gov
Chiral BINOLDiastereoselective alkylationR-amino acids-69 - 86 (de) wikipedia.org
OxazolidinonesAsymmetric alkylation/aldolVariousHighHigh wikipedia.orgresearchgate.net

Palladium-Catalyzed Asymmetric Cycloaddition Reactions, including [3+2] Cycloaddition of Trimethylenemethane with Imines

Palladium-catalyzed asymmetric cycloaddition reactions represent a powerful tool for the construction of the pyrrolidine (B122466) ring. organic-chemistry.orgnih.govnih.gov The [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a particularly effective method for synthesizing pyrrolidines enantioselectively. organic-chemistry.orgnih.govnih.govosti.govnih.gov This reaction's success heavily relies on the development of novel phosphoramidite (B1245037) ligands that can induce high levels of regio-, diastereo-, and enantioselectivity. organic-chemistry.orgnih.govnih.gov

Researchers have demonstrated that the use of specific phosphoramidite ligands, such as bis-2-naphthyl phosphoramidite, allows for the successful cycloaddition of TMM with a wide variety of imines, including N-Boc and N-tosyl protected aldimines and ketimines. organic-chemistry.orgnih.govnih.gov This methodology provides the corresponding pyrrolidine cycloadducts in excellent yields and with high enantioselectivities. organic-chemistry.orgnih.govnih.gov Furthermore, the reaction conditions can be manipulated to control the regioselectivity, leading to either exocyclic or endocyclic products. organic-chemistry.orgnih.gov The versatility of this approach has been expanded to include substituted donors, enabling the formation of complex pyrrolidines with tetrasubstituted centers. organic-chemistry.org

More recent advancements include the palladium-catalyzed asymmetric formal [3+2] cycloaddition of vinyl aziridines with in situ generated unsaturated imines, which yields highly functionalized and optically enriched aza-spiroindolenines. rsc.org Another notable development is the asymmetric decarboxylative [3+2] cycloaddition of vinylethylene carbonates and α,β-unsaturated pyrazolones, providing access to spiro-heterocyclic scaffolds with excellent stereoselectivity. rsc.org

LigandImine TypeYield (%)Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)Reference
Bis-2-naphthyl phosphoramiditeN-Boc iminesExcellentHigh- organic-chemistry.orgnih.govnih.gov
Diphenylazetidine ligandN-Tosyl aldimines/ketiminesHighHighHigh organic-chemistry.orgnih.gov
Chiral diphosphine ligandsIn situ generated unsaturated iminesup to 83up to 9713:1 rsc.org

Organocatalytic Enantioselective Methodologies, including Mannich Reactions and [3+2] Cycloadditions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach for the enantioselective synthesis of pyrrolidines. nih.govacs.orgmdpi.comdntb.gov.ua These methods often utilize readily available and stable catalysts derived from natural products like proline. mdpi.comnih.gov

Mannich Reactions: The asymmetric Mannich reaction is a cornerstone of organocatalysis for C-C bond formation. Pyrrolidine-based catalysts, particularly those with an acid group at the β-position, have been shown to be highly effective in catalyzing the anti-selective Mannich-type reactions of aldehydes and ketones with α-imino esters, affording products with high diastereo- and enantioselectivities. acs.org A one-pot nitro-Mannich/hydroamination cascade, combining organocatalysis and gold catalysis, has been developed for the enantioselective synthesis of trisubstituted pyrrolidines in good yields and with excellent stereoselectivities. nih.govacs.org

[3+2] Cycloadditions: Organocatalytic [3+2] cycloaddition reactions provide a direct route to highly functionalized pyrrolidines. The reaction of azomethine ylides with α,β-unsaturated aldehydes, catalyzed by chiral prolinol derivatives, allows for the asymmetric synthesis of densely substituted pyrrolidines. nih.govresearchgate.net This method has been applied to the synthesis of common intermediates for bicyclic and tricyclic nitrogen heterocycles. nih.gov Furthermore, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) has been used to generate highly functionalized nitroaldehydes, which can then be converted into enantioenriched pyrrolidines with two or three contiguous stereocenters. nih.gov Recently, a method for the diastereo- and enantioselective synthesis of chlorinated and trifluoromethylated pyrrolidines has been developed using an organocatalytic [3+2] cycloaddition of isatin-derived 1,3-dipoles and chloronitroalkenes. nih.gov

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)Reference
Bifunctional organocatalyst/Gold catalystNitro-Mannich/hydroaminationN-Cbz imines, nitroallenes32-6785-96- nih.govacs.org
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidanti-MannichAldehydes, α-imino esters-up to >99up to 99:1 acs.org
(R)-3-pyrrolidinecarboxylic acidanti-MannichKetones, α-imino esters-up to 99up to >99:1 acs.org
L-diphenyl prolinol derivative[3+2] CycloadditionAzomethine ylides, α,β-unsaturated aldehydes-HighHigh researchgate.net

Biocatalytic Approaches via Transaminase-Triggered Cyclizations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and heterocycles. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.orglivescience.ioacs.orgresearchgate.net This method involves the stereoselective amination of a prochiral ω-chloroketone by a transaminase, followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.govacs.orglivescience.ioacs.orgresearchgate.net

A key advantage of this biocatalytic approach is the ability to access both enantiomers of the desired pyrrolidine by selecting the appropriate (R)- or (S)-selective transaminase. nih.govlivescience.ioacs.org This methodology has been shown to be effective for a range of substrates, including those with bulky and electronically diverse substituents, achieving high analytical yields and excellent enantiomeric excesses (up to >99.5% ee). nih.govacs.orgresearchgate.net The synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been successfully demonstrated on a preparative scale using this transaminase-triggered cyclization, affording the product in high isolated yield and with exceptional enantiopurity. nih.govacs.orglivescience.ioresearchgate.net

Transaminase SelectivitySubstrateProductAnalytical Yield (%)Enantiomeric Excess (% ee)Reference
(R)-selectiveω-chloroketones(R)-2-substituted pyrrolidinesup to 90>99.5 nih.govacs.orglivescience.ioresearchgate.net
(S)-selectiveω-chloroketones(S)-2-substituted pyrrolidinesup to 90>95 nih.govacs.org
(R)-selective5-chloro-1-(4-chlorophenyl)pentan-1-one(R)-2-(p-chlorophenyl)pyrrolidine84 (isolated)>99.5 nih.govacs.orglivescience.ioresearchgate.net

Stereospecific Routes from Chiral Precursors, such as trans-4-Hydroxy-L-proline

The use of readily available chiral building blocks from the "chiral pool" provides a robust and often straightforward strategy for the synthesis of enantiomerically pure compounds. trans-4-Hydroxy-L-proline is a versatile and inexpensive starting material for the stereospecific synthesis of a variety of substituted pyrrolidines. nih.govnih.govresearchgate.net Its inherent chirality and multiple functional groups allow for a wide range of chemical manipulations while retaining stereochemical integrity.

For example, trans-4-hydroxy-L-proline can be converted into various pyrrolidine-containing drug precursors. nih.gov The synthesis of Voxilaprevir and Glecaprevir precursors starts from Boc-protected trans-4-hydroxy-L-proline, which is first esterified and then oxidized to the corresponding ketoproline. nih.gov Similarly, the synthesis of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors has been achieved from trans-4-hydroxy-L-proline through a sequence involving regio- and stereoselective hydroxylation and stereoselective reduction. nih.gov This approach allows for the introduction of a cis-diol functionality, a common feature in these target molecules. nih.gov

The synthesis of a new chiral pyrrolidine has also been accomplished using 2,3-O-iso-propylidene-D-erythronolactol as the starting material, highlighting the utility of carbohydrate-derived precursors. researchgate.netmdpi.com

Chiral PrecursorTarget Molecule/IntermediateKey Transformation(s)Reference
trans-4-Hydroxy-L-prolinePrecursors for Voxilaprevir and GlecaprevirEsterification, TEMPO oxidation nih.gov
trans-4-Hydroxy-L-prolinePolyhydroxylated pyrrolidines and indolizidinesRegio- and stereoselective hydroxylation, stereoselective reduction nih.gov
2,3-O-iso-propylidene-D-erythronolactolChiral pyrrolidineSeries of functional group manipulations researchgate.netmdpi.com

General Synthetic Approaches and Methodological Optimizations

One general approach involves the double reduction of bicyclic aromatic sulfonamides to produce 3-aryl-substituted pyrrolidines. sci-hub.se For instance, 3-phenylpyrrolidine (B1306270) can be prepared in excellent yield from benzenesulfonyl chloride via a ring-closing metathesis of the corresponding N-diallyl sulfonamide, followed by an intramolecular Heck reaction and subsequent reduction steps. sci-hub.se

Another versatile method is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3+2] dipolar cycloaddition with electron-deficient alkenes. nih.gov This strategy allows for the synthesis of a wide range of highly and diversely substituted pyrrolidines and polycyclic amine products under mild conditions. nih.gov

Optimization of synthetic protocols is a continuous effort. For example, in the synthesis of trazodone (B27368) analogues, a microwave-assisted reductive alkylation method was developed to improve upon a previous two-step N-alkylation pathway. mdpi.com This optimized approach eliminated the need for an excess of the alkylating agent and increased the selectivity of the process. mdpi.com Similarly, optimization of a one-pot hydroamination sequence involving amine oxidation, hydroamination, and N-oxide reduction led to an efficient procedure for pyrrolidine synthesis. researchgate.net

Synthetic MethodKey FeaturesApplicationReference
Double reduction of bicyclic aromatic sulfonamidesRing-closing metathesis, intramolecular Heck reactionSynthesis of 3-phenylpyrrolidine sci-hub.se
Iridium-catalyzed reductive azomethine ylide generationMild conditions, broad substrate scopeSynthesis of polysubstituted pyrrolidines nih.gov
Microwave-assisted reductive alkylationReduced reaction time, improved selectivitySynthesis of trazodone analogues mdpi.com
One-pot hydroamination sequenceRedox-enabled, efficientGeneral pyrrolidine synthesis researchgate.net

Reductive Amination and Cyclization Reactions

Reductive amination, coupled with a cyclization event, stands as a powerful and direct approach for the synthesis of pyrrolidine rings. This strategy typically involves the reaction of a dicarbonyl compound or a suitable precursor with an amine, followed by an in-situ reduction and subsequent intramolecular cyclization to form the desired heterocyclic product.

A practical method for the synthesis of N-aryl-substituted pyrrolidines has been developed through the successive reductive amination of diketones with anilines. nih.gov This process utilizes an iridium-catalyzed transfer hydrogenation, furnishing the pyrrolidine products in good to excellent yields. nih.gov The reaction demonstrates broad applicability, even accommodating water as a solvent, which enhances its environmental friendliness. nih.gov Mechanistic studies suggest a competition between Paal-Knorr condensation, which would lead to a pyrrole (B145914) byproduct, and the desired Ir-catalyzed transfer hydrogenation that yields the pyrrolidine. nih.gov

The "borrowing hydrogen" methodology represents a further evolution in this field, enabling the direct synthesis of functionalized pyrrolidines. researchgate.net This atom-efficient process, often catalyzed by iridium(III) complexes, facilitates the reaction of diols with primary amines to form substituted pyrrolidinols. researchgate.net The versatility of this method allows for the synthesis of a wide range of functionalized pyrrolidines, which are valuable intermediates for pharmaceutical applications. researchgate.net

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are particularly valuable for generating libraries of compounds for drug discovery and for streamlining synthetic routes to key intermediates like this compound and its analogs.

One-pot, three-component reactions have been successfully employed for the synthesis of highly functionalized pyrrole and pyrrolidine derivatives. For instance, the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles in high yields. nih.gov This method is notable for its high atom economy, with water being the only byproduct, and its scalability to gram-scale synthesis. nih.gov

Similarly, novel 1-((4-aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones have been synthesized via a one-pot three-component reaction in aqueous media. tandfonline.com This approach highlights the increasing trend towards environmentally benign synthetic methods. The synthesis of various heterocyclic systems, including those containing the pyrrolidine scaffold, has been achieved through MCRs, often catalyzed by transition metals or employing green reaction media. nih.govmdpi.com For example, a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde (B43269) provides N-substituted 3,4-pyrroledicarboximides in good yields. nih.gov

The strategic advantage of MCRs lies in their ability to rapidly generate molecular diversity from readily available starting materials, making them a powerful tool in the synthesis of analogs of this compound for structure-activity relationship studies.

Derivatization from Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones, also known as succinimides, are versatile intermediates that can be readily functionalized to produce a wide array of substituted pyrrolidines. The synthesis of these diones is often straightforward, typically involving the reaction of succinic anhydrides or their derivatives with primary amines. nih.gov

A general method for preparing 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids involves the reaction of the corresponding (chlorophenyl)-succinic acids with 2-aminoacetic acid. mdpi.com These intermediates can then be coupled with various amines, such as 4-arylpiperazines, in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) to yield the final amide products. mdpi.com This approach allows for the introduction of diverse functionalities at the N-1 position of the pyrrolidine-2,5-dione ring.

The synthesis of pyrrolidine-2,3-diones has also been explored, offering another avenue for derivatization. For example, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, prepared through a three-component reaction, can react with aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vn Furthermore, biocatalytic methods using laccase have been developed for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org

The reactivity of the pyrrolidine-2,5-dione scaffold provides a robust platform for the synthesis of a diverse library of compounds, which can be further modified to access analogs of this compound.

Scale-Up Synthesis and Process Development for Pharmaceutical Intermediates

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including safety, cost-effectiveness, and impurity control. For pharmaceutical intermediates like this compound, robust and scalable synthetic routes are paramount.

Process development often focuses on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. For instance, in the synthesis of a key intermediate for the oncology drug brivanib (B1684546) alaninate, a pyrrolotriazine derivative, significant effort was dedicated to impurity minimalization during the multi-kilogram scale preparation. researchgate.net This involved modifying the synthetic route to start from more readily available materials and avoiding chromatographic purification. researchgate.net

The use of continuous flow chemistry is another strategy gaining traction for the scale-up of pharmaceutical syntheses. beilstein-journals.org Flow processes can offer better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for higher throughput. beilstein-journals.org

In the context of pyrrolidine synthesis, the development of a practical, commercial process for key intermediates often involves replacing problematic reagents, such as phosphorus oxychloride (POCl₃), with safer alternatives. google.com For example, a novel method for the synthesis of 4-chloropyrrolopyrimidine utilizes 1,2,3-trichloropropane (B165214) in a mixed solvent system, avoiding the quenching dangers associated with POCl₃. google.com

The successful scale-up of the synthesis of this compound and its analogs relies on a combination of innovative route design, process optimization, and the implementation of modern manufacturing technologies to ensure the production of high-quality material in a safe and efficient manner.

Chemical Reactivity and Derivatization Strategies of S 3 4 Chlorophenyl Pyrrolidine

Chemical Transformations and Functional Group Interconversions

The pyrrolidine (B122466) ring and its substituents offer multiple sites for chemical modification, allowing for a wide range of functional group interconversions. These transformations are crucial for synthesizing derivatives with tailored properties.

The secondary amine of the pyrrolidine ring is a primary site for functionalization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. For instance, it can be reacted with various alkyl halides, acid chlorides, or sulfonyl chlorides to introduce a wide array of substituents. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

The 4-chlorophenyl group also presents opportunities for modification. The chlorine atom can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More commonly, the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Furthermore, the pyrrolidine ring itself can be modified. For example, oxidation can introduce a carbonyl group, converting the pyrrolidine to a pyrrolidinone. The carbon-hydrogen bonds on the pyrrolidine ring can also be functionalized through various C-H activation strategies, although this is a more advanced and less common approach.

Functional group interconversions are a cornerstone of organic synthesis, enabling chemists to transform one functional group into another. solubilityofthings.com This is particularly relevant for modifying the substituents on the (S)-3-(4-chlorophenyl)pyrrolidine scaffold. For example, a nitro group introduced on the phenyl ring can be reduced to an amine, which can then be further derivatized. Similarly, a hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu These transformations allow for the strategic manipulation of the molecule's electronic and steric properties.

A variety of reagents and reaction conditions are employed for these transformations. For instance, the conversion of an alcohol to an alkyl halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu The choice of reagent and conditions is critical to ensure high yields and avoid unwanted side reactions. mit.edu

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it an invaluable chiral building block in asymmetric synthesis. bldpharm.combldpharm.comtakasago.comsun-shinechem.com Chiral pyrrolidines are prevalent structural motifs in a vast number of biologically active natural products and synthetic compounds. mdpi.com The defined stereochemistry at the C3 position of the pyrrolidine ring allows for the stereocontrolled synthesis of complex target molecules.

The pyrrolidine scaffold, with its non-planar, three-dimensional structure, is particularly advantageous in drug design as it allows for better exploration of the pharmacophore space compared to flat aromatic systems. nih.gov This three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The synthesis of complex molecules often involves the coupling of this compound with other molecular fragments. For example, its secondary amine can be used to form amide or sulfonamide linkages with carboxylic acids or sulfonyl chlorides, respectively. These coupling reactions are widely used to build larger, more complex structures. In one instance, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides were synthesized and evaluated as ligands for the melanocortin-4 receptor. nih.gov

The utility of pyrrolidine derivatives extends to their use in asymmetric catalysis. Chiral pyrrolidine-based organocatalysts have emerged as powerful tools for a variety of enantioselective transformations. mdpi.comnih.gov While this compound itself is not typically used directly as a catalyst, its derivatives can be designed to act as such. For example, by introducing appropriate functional groups, it can be converted into a chiral ligand for metal-catalyzed reactions or into a purely organic catalyst. The development of such catalysts has significantly advanced the field of asymmetric synthesis, providing efficient and environmentally friendly methods for producing enantiomerically pure compounds. researchgate.net

The synthesis of various bioactive compounds has been achieved using pyrrolidine-containing building blocks. For instance, derivatives of pyrrolidine have been incorporated into molecules targeting a range of diseases, including cancer, inflammation, and central nervous system disorders. nih.govresearchgate.net The specific stereochemistry and substitution pattern of the pyrrolidine ring are often critical for the observed biological activity. nih.gov

Rational Design and Synthesis of Conjugates and Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has become a powerful strategy in drug discovery. rsc.org this compound is an excellent scaffold for the design and synthesis of such hybrid molecules. Its versatile chemistry allows for its conjugation with a wide variety of other bioactive moieties.

The goal of creating hybrid molecules is often to achieve a synergistic effect, where the resulting conjugate has improved potency, selectivity, or pharmacokinetic properties compared to the individual components. For example, this compound could be conjugated with a known anticancer agent to create a new molecule with a dual mechanism of action or improved tumor-targeting capabilities.

The design of these conjugates is a rational process, often guided by computational modeling and a deep understanding of the target biology. nih.gov For instance, molecular docking studies can be used to predict how a designed hybrid molecule will bind to its target protein, helping to optimize the linker and the relative orientation of the two pharmacophores.

Several studies have reported the synthesis of hybrid molecules incorporating a pyrrolidine ring. For example, pyrrolidine-2,5-dione hybrids have been investigated as potential anticancer agents. researchgate.net In another study, hybrid molecules containing a 4-chlorophenylthiazole and a triazine moiety were synthesized and evaluated for their antimicrobial activity. nih.gov These examples highlight the broad applicability of the molecular hybridization approach in the development of new therapeutic agents.

The pyrrolidine scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net This makes it an attractive starting point for the design of new drugs. By rationally combining this privileged scaffold with other known pharmacophores, medicinal chemists can efficiently generate novel chemical entities with a high probability of biological activity.

Structure Activity Relationship Sar and Receptor Interaction Studies

Elucidation of Pharmacophoric Requirements and Molecular Recognition Principles

The pharmacophore model for compounds centered around the 3-phenylpyrrolidine (B1306270) scaffold highlights several key features essential for potent and selective receptor interaction. Molecular recognition is governed by principles of surface complementarity, thermodynamics, and specific physicochemical properties between the ligand and the target receptor. nih.gov

For monoamine transporters, a pharmacophore model for 3,4-disubstituted pyrrolidines has been developed. This model was instrumental in identifying this class of compounds as novel inhibitors of dopamine (DA), serotonin (SER), and norepinephrine (NE) reuptake. nih.gov The essential components of this pharmacophore generally include:

A basic nitrogen atom within the pyrrolidine (B122466) ring, which is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.

An aromatic ring (the 4-chlorophenyl group in this case), which engages in hydrophobic and van der Waals interactions within a corresponding hydrophobic pocket of the receptor. The nature and position of substituents on this ring are critical for modulating affinity and selectivity.

These fundamental principles of molecular recognition are the basis for the design and development of new chemical entities with tailored biological activities. nih.gov

Receptor Binding Affinities and Selectivity Profiles of (S)-3-(4-Chlorophenyl)pyrrolidine Derivatives

The 3-phenylpyrrolidine scaffold is a versatile platform that has been incorporated into ligands targeting a wide array of receptors. The following sections detail the binding affinities and selectivity profiles for key neurotransmitter systems.

Derivatives of the pyrrolidine structure are integral to many ligands targeting dopamine D2-like receptors (D2, D3, and D4), which are key targets for treating various neurological and psychiatric disorders. nih.gov Structure-activity relationship studies on eticlopride-based bitopic ligands, which feature a pyrrolidine ring, have provided significant insights. These studies revealed that modifications to the pyrrolidine ring, such as N-alkylation or altering the ring size, can be detrimental to D2 and D3 receptor binding affinities. nih.gov However, the addition of a linker and a secondary pharmacophore to the pyrrolidine nitrogen can enhance affinity. nih.gov

Machine learning and deep learning approaches have further elucidated the key pharmacophoric features necessary for D2 and D3 receptor affinity and selectivity, highlighting a framework for the rational design of selective therapeutics. chemrxiv.org

Compound/ModificationReceptor SubtypeBinding Affinity (Ki)Key SAR Finding
Eticlopride AnaloguesD2R / D3RVariesMoving the N- or expanding the pyrrolidine ring was detrimental to binding affinity. nih.gov
N-alkylated PyrrolidinesD2R / D3RGenerally LowerSmall N-alkyl groups on the pyrrolidine were poorly tolerated. nih.gov

The pyrrolidine scaffold is also a key component in ligands developed for various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has shown that these compounds can exhibit significant affinity for both the 5-HT1A receptor and SERT. nih.gov

In one study, substitution at the C-5 position of the indole ring proved beneficial, leading to high binding affinities. For example, a derivative with a fluorine substitution at this position showed a Ki of 9.2 nM for SERT, while another showed a Ki of 128 nM for the 5-HT1A receptor. nih.gov This indicates that modifications distal to the core pyrrolidine structure can profoundly influence binding characteristics. Generally, arylpiperazine derivatives are known to interact with multiple 5-HT receptors. acnp.org

Compound ClassTargetBinding Affinity (Ki)Key SAR Finding
3-(1H-indol-3-yl)pyrrolidine-2,5-dionesSERT9.2 nM (for compound 11 )Substitution at the indole C-5 position is advantageous for SERT affinity. nih.gov
3-(1H-indol-3-yl)pyrrolidine-2,5-diones5-HT1A128 nM (for compound 10 )Substitution at the indole C-5 position can also yield high affinity for 5-HT1A receptors. nih.gov
1,3,5-triazine-methylpiperazine derivatives5-HT611 nM (for thymol derivative)Demonstrated high affinity and selectivity for the 5-HT6 receptor over other serotonin and dopamine receptors. researchgate.net

Gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain, are crucial targets for therapeutic agents. nih.gov These receptors can be modulated allosterically, meaning that ligands can bind to a site distinct from the endogenous GABA binding site to enhance or inhibit receptor function. nih.gov

While direct studies on this compound's effect on GABA receptors are not extensively detailed in the provided context, the pyrrolidine nucleus is a common feature in central nervous system active compounds. The mechanism of action for modulators often involves stabilizing a particular conformational state of the receptor. For instance, positive allosteric modulators of the GABAB receptor can enhance receptor activity by stabilizing the active conformation of the GABAB2 subunit. nih.gov This facilitation of the receptor's response to GABA is a key mechanism for many anxiolytic and hypnotic drugs that interact with GABAA receptors. nih.govnih.gov

The pyrrolidine ring is a key structural feature in a number of potent and selective histamine H3 receptor antagonists. nih.gov SAR studies have shown that the stereochemistry and substitution pattern on the pyrrolidine ring are critical for high-affinity binding.

For instance, a series of novel substituted pyrrolidines were identified as high-affinity H3 antagonists that effectively penetrate the central nervous system. nih.gov In other studies, replacing a piperidine ring with a pyrrolidine ring in certain H3 agonists led to a pair of enantiomers with distinct stereoselectivity at the human H3 and H4 receptors, underscoring the importance of the ring structure and stereochemistry. nih.govsemopenalex.org Comparing piperidine and piperazine-based H3 antagonists, the piperidine moiety appears to be a critical structural element for achieving dual activity at both histamine H3 and sigma-1 receptors. acs.org

Compound ClassTargetActivityKey SAR Finding
Substituted PyrrolidinesHistamine H3 ReceptorHigh-affinity antagonistsEfficiently penetrate the CNS and occupy H3 receptors in the brain. nih.gov
Immepip AnaloguesHistamine H3 ReceptorAgonist/AntagonistReplacement of a piperidine with a pyrrolidine ring results in distinct stereoselectivity. nih.govsemopenalex.org
Piperidine vs. Piperazine DerivativesHistamine H3 / Sigma-1 ReceptorsAntagonistsThe piperidine moiety is likely a critical structural element for dual H3/σ1 receptor activity. acs.org

The endogenous opioid system plays a critical role in pain modulation through three main receptor types: mu (μ), delta (δ), and kappa (κ). nih.gov Opioid receptors are G-protein-coupled receptors that, upon activation, lead to cellular effects like the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov

While direct interaction data for this compound with opioid receptors is limited, the general principles of opioid receptor binding involve a protonated amine forming an ionic bond with a conserved aspartate residue (D3.32) and hydrophobic interactions within the transmembrane helices. nih.gov The structural features of many centrally active compounds allow for promiscuous interactions with multiple receptor systems. Given the pharmacophoric elements of this compound (a basic amine and an aromatic ring), cross-reactivity with other receptors, including opioid or sigma receptors, is a possibility that warrants further investigation. For example, some histamine H3 receptor antagonists with similar structural motifs have been found to possess high affinity for sigma-1 receptors. acs.org

Stereochemical Influence on Biological Activity and Ligand-Receptor Binding Modes

The stereochemistry of molecules is a critical determinant of their pharmacological activity, profoundly influencing how a ligand interacts with its biological target. For pyrrolidine derivatives, the spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which in turn affects its binding affinity and efficacy at receptors. Research indicates that even minor changes in stereochemistry can lead to significant differences in biological profiles, as enantiomers of the same compound can exhibit varied or even opposing effects. nih.govmdpi.com

The non-planar, puckered nature of the pyrrolidine ring allows for specific spatial orientations of its substituents, which is crucial for precise interactions within the binding pockets of proteins. nih.gov Studies on analogs have demonstrated that the specific configuration at chiral centers is key to establishing potent and selective activity. For instance, in the development of spirooxindole-based MDM2 inhibitors, which feature a pyrrolidine core, the specific stereochemistry is essential for orienting the key pharmacophoric groups—such as the 3-chloro-2-fluorophenyl, oxindolephenyl, and cyclohexyl moieties—into the corresponding Trp23, Phe19, and Leu26 binding pockets of the MDM2 protein. acs.org This precise fit is necessary to disrupt the MDM2-p53 interaction, and any deviation from the optimal stereoisomer results in a significant loss of potency.

Similarly, extensive structure-activity relationship (SAR) studies on antagonists for ionotropic glutamate receptors (iGluRs) have highlighted the importance of stereocontrol. In a series of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, the cis stereochemistry between specific substituents was found to be a determining factor for receptor affinity and selectivity. nih.gov The defined spatial relationship between the carboxylic acid groups and the phenyl ring, dictated by the stereocenters, is crucial for fitting into the ligand-binding domain of NMDA receptors. This stereochemical dependence underscores the principle that biological targets are chiral environments, and thus, their interactions with ligands are stereospecific.

Table 1: Stereochemical Influence on Receptor Binding Affinity This table is illustrative and compiled from data on analogous pyrrolidine structures to demonstrate the principle of stereoselectivity.

Compound SeriesStereoisomerTarget ReceptorBinding Affinity (IC50/Ki)Reference Finding
Spirooxindole Pyrrolidines(3'R, 4'S, 5'R)MDM2< 1 nM (Ki)Optimal configuration for fitting into MDM2 binding pockets. acs.org
Spirooxindole PyrrolidinesOther DiastereomersMDM2Significantly Weaker AffinityIncorrect orientation of phenyl and cyclohexyl groups leads to loss of potency. acs.org
Carboxyphenyl-pyrrolidines(2S, 3R)NMDA (GluN1/GluN2A)~200 nM (IC50)Specific stereochemistry confers high potency and selectivity for NMDA receptor subtypes. nih.gov
Carboxyphenyl-pyrrolidines(2R, 3S)NMDA (GluN1/GluN2A)Lower PotencyEnantiomeric configuration results in reduced binding affinity. nih.gov

Investigation of Mechanisms of Action at Defined Molecular Targets, including Ion Channels and Enzymes

The biological effects of this compound and its structural analogs are mediated through interactions with specific molecular targets, including ion channels and enzymes. The pyrrolidine scaffold serves as a versatile framework for designing molecules that can modulate the activity of these key physiological components.

Ion Channel Modulation

Research into related 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives has identified voltage-gated ion channels as significant molecular targets. mdpi.com Certain compounds in this class have shown potent anticonvulsant activity, which is attributed to their interaction with neuronal voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels. mdpi.com By binding to these channels, the compounds can modulate ion flux, thereby reducing neuronal excitability. This mechanism is a well-established therapeutic strategy for controlling seizures. The affinity for specific sites on these channels, such as site 2 of the sodium channel, is a key determinant of their pharmacological profile.

Furthermore, studies on pyrrolidine-based compounds designed as iGluR antagonists have demonstrated potent and selective activity at NMDA receptors, which are ligand-gated ion channels. nih.gov By acting as competitive antagonists, these molecules block the binding of the endogenous agonist glutamate, preventing channel opening and the subsequent influx of calcium ions. This action modulates synaptic plasticity and excitotoxicity, processes that are fundamental to CNS function and disease. The selectivity for different NMDA receptor subunits (e.g., preference for GluN2A over GluN2B) is a critical aspect of their mechanism, influencing their potential therapeutic applications and side-effect profiles. nih.gov

Enzyme Inhibition

The pyrrolidine scaffold is also prevalent in the design of specific enzyme inhibitors. In one such study, pyrrolidine pentamine derivatives were investigated as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. mdpi.com Structure-activity relationship studies revealed that the stereochemistry and substitution pattern on the pyrrolidine ring were crucial for inhibitory effectiveness. mdpi.com These compounds act by binding to the active site of the enzyme, preventing it from modifying and inactivating the antibiotic. Molecular dynamics simulations have helped to elucidate the binding modes, showing key interactions, such as hydrogen bonding with specific amino acid residues like TYR65 and GLN91, which stabilize the inhibitor-enzyme complex. mdpi.com

Table 2: Activity of Pyrrolidine Analogs at Specific Molecular Targets This table presents data from related pyrrolidine structures to illustrate mechanisms of action.

Compound ClassMolecular TargetMechanism of ActionObserved EffectReference Finding
3-(Chlorophenyl)pyrrolidine-2,5-dionesVoltage-gated Na+ and L-type Ca2+ channelsChannel modulationAnticonvulsant activityInteraction with neuronal ion channels reduces excitability. mdpi.com
Carboxyphenyl-pyrrolidinesNMDA Receptors (iGluR)Competitive antagonismBlockade of glutamate-induced ion fluxSelective antagonism at GluN1/GluN2A subunits. nih.gov
Pyrrolidine PentaminesAminoglycoside 6'-N-acetyltransferase [AAC(6')-Ib]Enzyme inhibitionPotentiation of antibiotic activityInhibition of a bacterial resistance enzyme. mdpi.com

Research Applications in Chemical Biology

Development and Application of Probes for Neurotransmitter System Investigations, such as GABAergic Signaling

Chemical probes are essential tools for dissecting the complex signaling networks within the brain. While pyrrolidine (B122466) derivatives are found in many compounds that act on the central nervous system, current research has not specifically detailed the application of (S)-3-(4-Chlorophenyl)pyrrolidine as a probe for investigating GABAergic signaling pathways. The development of such probes is an active area of neuroscience research aimed at creating molecules that can selectively interact with and report on the activity of specific neurotransmitter systems.

Utilization as Pharmacological Tools for Target Validation Studies

Target validation is a critical phase in drug discovery that confirms a specific biological molecule (the "target") is directly involved in a disease process and is a suitable candidate for therapeutic intervention. danaher.comsygnaturediscovery.com Pharmacological tools, which are typically small molecules that selectively modulate a target's activity, are essential for this process. sygnaturediscovery.comdrugtargetreview.com By using such tools to inhibit or activate a target, researchers can observe the resulting biological effects and validate the target's role in the disease. drugtargetreview.com

The pyrrolidine scaffold is a key component in the design of these pharmacological tools due to its structural versatility. ontosight.ai A compound like this compound can serve as a foundational structure for creating potent and selective modulators of specific targets. The process involves synthesizing derivatives to demonstrate a clear link between the modulation of the target and a measurable biological effect, thereby validating its therapeutic potential. sygnaturediscovery.com

Lead Compound Identification and Optimization in Drug Discovery Research

A "lead compound" is a chemical starting point in drug discovery that exhibits a desired biological activity but may require modification to enhance its properties. nih.gov The pyrrolidine ring is considered one of the most valuable scaffolds for discovering new lead compounds. nih.govdntb.gov.ua Its non-planar structure and the ability to introduce specific stereochemistry allow for the design of molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. nih.govresearchgate.net

This compound exemplifies a lead structure that medicinal chemists can systematically modify. Through structure-activity relationship (SAR) studies, where different chemical groups are substituted at various positions on the pyrrolidine ring, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties to develop a clinical drug candidate. nih.gov

Chemical Approaches to Understanding Biological Pathways, including DNA Damage Repair and NAPE-PLD Inhibition

Chemical biology utilizes molecular tools to probe and understand cellular processes at a molecular level. This includes investigating complex pathways like DNA damage repair and lipid signaling.

While the pyrrolidine scaffold is investigated in a wide array of biological contexts, based on available research, there is no specific information linking this compound to the study of DNA damage repair pathways.

In contrast, the pyrrolidine structure has been instrumental in developing inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme that produces a class of signaling lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide. nih.govnih.govwikipedia.org Understanding the role of NAPE-PLD has been challenging due to a lack of potent and selective inhibitors.

A significant breakthrough came from a medicinal chemistry program that led to the discovery of a potent NAPE-PLD inhibitor known as LEI-401. nih.govmedchemexpress.com During the optimization process, researchers discovered that replacing a morpholine (B109124) group on an initial hit compound with an (S)-3-hydroxypyrrolidine moiety led to a substantial improvement in inhibitory activity against the NAPE-PLD enzyme. nih.gov This finding underscores how a specific stereoisomer of a pyrrolidine derivative can be used as a powerful chemical tool to dissect the function of a key biological pathway involved in lipid signaling. nih.gov

Interactive Data Tables

Table 1. Inhibitory Activity of Pyrrolidine-Containing Compounds on NAPE-PLD

The following table details the inhibitory constants (Ki) for compounds developed during the optimization of the NAPE-PLD inhibitor, LEI-401. The data highlights the improved potency achieved by incorporating the (S)-3-hydroxypyrrolidine scaffold.

CompoundKey Structural FeatureInhibitory Constant (Ki) in µM
Compound 7 (S)-3-hydroxypyrrolidine0.086
Compound 8 (R)-3-hydroxypyrrolidine0.11
LEI-401 (1) (S)-3-phenylpiperidine0.027
Compound 9 (R)-3-phenylpiperidine0.094
Data sourced from Mock et al., 2020. nih.gov

Compound Index

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms in (S)-3-(4-Chlorophenyl)pyrrolidine is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable low-energy conformations of the molecule. For the pyrrolidine (B122466) ring, two primary envelope conformations, often referred to as "up" and "down", are typically considered. The substituents on the ring influence the relative energies of these conformers.

The stereochemistry of this compound is fixed as (S) at the C3 position. However, the prediction of the relative and absolute stereochemistry of more complex molecules containing this scaffold is a significant challenge. In such cases, a combination of empirical rules and chemical synthesis is often employed. nih.gov For example, in the structural determination of valactamides, a prediction rule-guided analysis was synergized with total synthesis to unambiguously verify the predicted stereochemistry. nih.gov

Ligand-Receptor Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in understanding how these compounds interact with the active sites of biological targets like enzymes and receptors.

For example, in a study of pyrrolo[3,4-c]pyrrole (B14788784) derivatives designed as anti-inflammatory agents, molecular docking simulations were used to analyze the structural basis of their interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These simulations help to visualize the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein. nih.gov

Similarly, docking studies have been employed to evaluate the interaction of molecules containing a chlorophenyl group with metalloproteinase receptors, demonstrating the relevance of the scaffold in establishing hydrogen bond-type interactions. nih.gov The insights gained from binding mode analysis can guide the structural modification of this compound-based compounds to enhance their binding affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolidine-based inhibitors. For instance, a study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors used CoMFA and CoMSIA to build predictive models. nih.gov These models, which yielded high correlation coefficients, provided contour maps that visually represent the contributions of steric, electrostatic, hydrogen bond, and hydrophobic fields to the biological activity. nih.gov This information is invaluable for designing new derivatives with improved potency.

The development of QSAR models often involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive power. nih.govmdpi.com The statistical quality of a QSAR model is typically assessed by parameters like the correlation coefficient (r²) and the cross-validated coefficient (q²). nih.gov

QSAR Study on Pyrrolidine Derivatives Method Training Set Size Test Set Size
1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors nih.govCoMFA72390.9520.637
1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors nih.govCoMSIA72390.9580.677

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of compounds like this compound and its derivatives.

DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials. mdpi.comnih.gov For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to study the molecular structure and vibrational frequencies of compounds containing a 4-chlorophenyl group. nih.gov The calculated results often show good agreement with experimental data, confirming the validity of the computational approach. nih.gov

Furthermore, DFT calculations can provide insights into the reactivity and stability of molecules. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis, another quantum chemical calculation, can be performed to understand intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net

Compound Studied Computational Method Basis Set Properties Calculated
1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline mdpi.comDFT (B3LYP)6-31G*Molecular geometry, vibrational frequencies, thermodynamic properties
5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid nih.govDFT (B3LYP)6-31G(d,p)Molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, molecular electrostatic potential
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid nih.govDFT (B3LYP, M06-2X), MP26-31G(d,p), 6-311++G(3df,pd)Molecular geometry, NBO atomic charges, vibrational frequencies

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "(S)-3-(4-Chlorophenyl)pyrrolidine." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the 4-chlorophenyl group. The aromatic protons on the chlorophenyl ring typically appear as two distinct multiplets or doublets in the downfield region (around 7.1-7.3 ppm), a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrrolidine ring resonate at higher fields. The proton at the C3 position, being adjacent to the chiral center and the aromatic ring, shows a complex multiplet. The methylene (B1212753) protons at the C2, C4, and C5 positions of the pyrrolidine ring also display multiplets, with their chemical shifts and coupling patterns providing valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The spectrum of this compound will show distinct signals for the carbons of the 4-chlorophenyl group and the pyrrolidine ring. The carbon atoms of the aromatic ring typically resonate in the range of 115-150 ppm. rsc.orgscispace.com The carbons of the pyrrolidine ring appear at higher field strengths. The chemical shifts of the pyrrolidine carbons are influenced by the nitrogen atom and the adjacent chlorophenyl substituent. rsc.org

Table 1: Representative NMR Data for Phenylpyrrolidine Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~7.3 m Aromatic CH
¹H ~3.4 m C2-H, C5-H
¹H ~2.4 m C3-H
¹H ~2.0 m C4-H
¹³C ~140-145 s Aromatic C-Cl
¹³C ~129 s Aromatic CH
¹³C ~116 s Aromatic CH
¹³C ~50-60 s C2, C5
¹³C ~40-50 s C3
¹³C ~30-40 s C4

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. rsc.orgustc.edu.cn

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu Fragmentation of the molecular ion gives rise to a series of daughter ions, which provide structural information. Common fragmentation pathways may involve the loss of the chlorophenyl group or cleavage of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition. rsc.orgnih.gov The exact mass of the molecular ion of this compound can be calculated and compared to the experimentally determined value, confirming the molecular formula C₁₀H₁₂ClN with a high degree of confidence. uni.lu

Table 2: Predicted m/z Values for Adducts of 3-(4-chlorophenyl)pyrrolidine

Adduct m/z
[M+H]⁺ 182.07311
[M+Na]⁺ 204.05505
[M-H]⁻ 180.05855
[M+NH₄]⁺ 199.09965
[M+K]⁺ 220.02899

Source: Predicted values based on the molecular formula C₁₀H₁₂ClN. uni.lu

Infrared (IR) and UV-Vis Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring.

C-H stretch (aromatic): Peaks typically found just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically found just below 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-N stretch: A band in the 1020-1250 cm⁻¹ range.

C-Cl stretch: A strong absorption in the 1000-1100 cm⁻¹ region. mdpi.comurfu.ru

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The 4-chlorophenyl group in this compound is the primary chromophore. It will exhibit characteristic absorption bands in the ultraviolet region, typically around 220-280 nm, corresponding to π→π* transitions of the aromatic ring. nist.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformational details. nih.gov For a chiral molecule like "this compound," obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally confirm the (S) configuration at the C3 stereocenter.

The analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the 4-chlorophenyl substituent relative to the ring. researchgate.net This detailed structural insight is invaluable for computational modeling studies and for understanding the molecule's interactions with biological targets.

Future Directions in the Academic Research of S 3 4 Chlorophenyl Pyrrolidine

Development of Novel and Sustainable Enantioselective Synthetic Methodologies

The development of efficient, sustainable, and enantioselective methods for the synthesis of (S)-3-(4-Chlorophenyl)pyrrolidine is a primary area for future research. While several strategies exist for the synthesis of chiral pyrrolidines, there is a continuous need for greener and more atom-economical approaches. mdpi.comresearchgate.net

Future research is likely to focus on biocatalytic and chemoenzymatic methods. acs.orgdoi.org The use of enzymes, such as imine reductases or transaminases, could offer highly selective and environmentally benign routes to this compound, operating under mild conditions and reducing the need for hazardous reagents and protecting groups. acs.org Directed evolution of enzymes could be employed to tailor catalysts with high specificity for the desired substrate, leading to near-perfect enantioselectivity. acs.org

Organocatalysis also presents a promising avenue for the sustainable synthesis of this compound. mdpi.comresearchgate.netnih.gov The development of novel chiral organocatalysts could facilitate asymmetric transformations, such as Michael additions or cycloadditions, to construct the pyrrolidine (B122466) ring with high stereocontrol. rsc.org These methods often utilize readily available and non-toxic catalysts, aligning with the principles of green chemistry. researchgate.net

Furthermore, the exploration of catalytic asymmetric hydrogenation of suitable prochiral precursors stands as a powerful tool for the enantioselective synthesis of 3-arylpyrrolidines. nih.gov The design of novel chiral ligands for transition metal catalysts could enable highly efficient and selective hydrogenations, providing a direct and scalable route to this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering (e.g., imine reductases), process optimization.
Organocatalysis Metal-free, use of readily available and non-toxic catalysts.Development of novel chiral organocatalysts, expansion of reaction scope.
Asymmetric Hydrogenation High atom economy, scalability.Design of novel chiral ligands for transition metal catalysts.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While the 3-arylpyrrolidine scaffold is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters, the full therapeutic potential of this compound remains to be unlocked. nih.govmdpi.com Future research will likely involve the use of advanced computational and experimental techniques to identify novel biological targets and elucidate their mechanisms of action.

In silico target fishing, also known as reverse docking or computational target prediction, is a powerful tool for identifying potential protein targets for a given small molecule. nih.govnih.govnih.govnih.gov By screening the structure of this compound against vast databases of protein structures, researchers can generate hypotheses about its potential biological activities. scienceopen.comf1000research.com This approach can accelerate the discovery of new therapeutic applications for the compound and its derivatives. scienceopen.com

Phenotypic screening, where compounds are tested in cell-based or whole-organism assays without a preconceived target, offers another avenue for discovering novel biological activities. nih.gov This unbiased approach can reveal unexpected therapeutic opportunities and shed light on complex signaling pathways modulated by this compound. Subsequent target deconvolution studies can then be employed to identify the specific molecular targets responsible for the observed phenotypic effects.

Screening MethodDescriptionPotential Outcomes
In Silico Target Fishing Computational screening of a compound against a database of protein structures.Identification of potential protein targets, hypothesis generation for new therapeutic applications.
Phenotypic Screening Testing a compound in cell-based or whole-organism assays without a predefined target.Discovery of novel biological activities and unexpected therapeutic opportunities.

Rational Design of Next-Generation Bioactive Compounds with Enhanced Specificity

The this compound scaffold serves as an excellent starting point for the rational design of next-generation bioactive compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Future research will focus on leveraging structure-activity relationship (SAR) studies and computational modeling to design novel analogues with enhanced therapeutic profiles.

Pharmacophore modeling can be used to identify the key structural features of this compound responsible for its biological activity. nih.govpreprints.org This information can then be used to design new molecules with optimized interactions with their biological targets. For example, by modifying the substituents on the phenyl ring or the pyrrolidine nitrogen, it may be possible to enhance binding affinity and selectivity for a specific receptor subtype. nih.gov

The design of selective inhibitors for specific targets, such as protein kinases or GPCRs, is a major focus of modern drug discovery. nih.gov The this compound scaffold can be used as a template for the development of such inhibitors. researchgate.net By incorporating specific functional groups that interact with key residues in the target's binding site, it should be possible to design highly selective ligands with minimal off-target effects. nih.gov

For instance, derivatives of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides have been synthesized and characterized as potent and selective ligands for the melanocortin-4 receptor (MC4R). nih.gov This demonstrates the potential of this scaffold in developing targeted therapies.

Potential Applications in Advanced Materials Science and Organocatalysis

Beyond its applications in medicinal chemistry, the chiral nature of this compound makes it an attractive building block for the development of advanced materials and novel organocatalysts. mdpi.comresearchgate.net

In the field of materials science, the incorporation of chiral pyrrolidine units into polymers or metal-organic frameworks (MOFs) could lead to the development of novel materials with unique properties. rsc.orgrsc.orgnih.govresearchgate.net For example, chiral porous polymers based on pyrrolidine derivatives have been shown to be effective heterogeneous organocatalysts for asymmetric reactions in water. rsc.orgnih.gov The specific stereochemistry of this compound could be exploited to create materials for chiral separations, enantioselective sensing, or asymmetric catalysis. researchgate.net

In organocatalysis, this compound and its derivatives have the potential to act as efficient catalysts for a variety of asymmetric transformations. mdpi.comrsc.org The pyrrolidine nitrogen can act as a Lewis base to activate substrates, while the chiral backbone can induce stereoselectivity. mdpi.com Future research could focus on the synthesis of novel organocatalysts derived from this compound and their application in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. rsc.orgnih.govrsc.org The development of recyclable, polymer-supported versions of these catalysts would further enhance their sustainability and practical utility. rsc.orgnih.gov

Application AreaPotential Use of this compoundResearch Focus
Advanced Materials Chiral building block for polymers and MOFs.Development of materials for chiral separations, enantioselective sensing, and heterogeneous catalysis.
Organocatalysis Chiral scaffold for novel organocatalysts.Synthesis of new catalysts for asymmetric Michael additions, aldol reactions, and cycloadditions.

Q & A

Q. What are the key challenges in synthesizing (S)-3-(4-Chlorophenyl)pyrrolidine, and how can steric hindrance be mitigated during its preparation?

Answer: Synthesis of this compound often faces steric hindrance due to bulky substituents, particularly the 4-chlorophenyl group. For example, attempts to hydrolyze intermediates like N-Cbz-3-(4-chlorophenyl) pyroglutamate failed due to steric blocking of the reactive site . To address this:

  • Use bulky protecting groups (e.g., tert-butoxycarbonyl) that can be selectively removed under mild conditions.
  • Optimize reaction conditions (e.g., high-pressure or microwave-assisted synthesis) to enhance reaction rates.
  • Employ catalytic asymmetric methods to directly install the chiral center, avoiding multi-step resolutions.

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Essential for enantiomeric purity assessment. For instance, enantiomeric separation of structurally related pyrrolidine analogs (e.g., SYA 09) was achieved using chiral stationary phases like amylose derivatives .
  • X-ray Crystallography : Resolves absolute configuration. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data .
  • NMR Spectroscopy : 2D experiments (COSY, NOESY) confirm spatial arrangement of substituents.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine or serotonin receptors). For example, (+)-SYA 09 showed higher receptor affinity due to optimal spatial alignment .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Derivatives with fluorophenyl or methoxyphenyl groups (see ) can be evaluated for improved pharmacokinetics.

Q. What strategies resolve contradictions in data from different analytical methods (e.g., NMR vs. X-ray) for this compound?

Answer:

  • Multi-Technique Validation : Combine NMR (solution-state dynamics) with X-ray crystallography (solid-state conformation) to identify conformational flexibility. For example, the oxazolo-pyridine moiety in related compounds showed torsional variations between solution and crystal states .
  • Dynamic NMR Experiments : Measure rotational barriers of the pyrrolidine ring to explain discrepancies in NOE correlations.

Q. How can enantiomeric impurities in this compound impact pharmacological studies, and what purification methods are effective?

Answer:

  • Impact : Even minor enantiomeric impurities (e.g., R-isomer) can drastically alter receptor binding. For instance, (+)-SYA 09 (eutomer) exhibited 10-fold higher affinity than the (-)-isomer .
  • Purification Methods :
    • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
    • Preparative SFC : Supercritical fluid chromatography offers high efficiency for gram-scale separations.

Q. What are the stability considerations for this compound hydrochloride under varying storage conditions?

Answer:

  • Degradation Pathways : Hydrolysis of the pyrrolidine ring or oxidation of the chlorophenyl group may occur.
  • Optimal Storage :
    • Temperature : Store at -20°C in anhydrous conditions (e.g., sealed with molecular sieves).
    • Light Sensitivity : Protect from UV exposure using amber glass vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.